molecular formula C11H12F2N4O2S2 B14928895 ethyl (3E)-3-{2-[4-cyano-3-(methylsulfanyl)-1,2-thiazol-5-yl]hydrazinylidene}-4,4-difluorobutanoate

ethyl (3E)-3-{2-[4-cyano-3-(methylsulfanyl)-1,2-thiazol-5-yl]hydrazinylidene}-4,4-difluorobutanoate

Cat. No.: B14928895
M. Wt: 334.4 g/mol
InChI Key: OIOAAMNZVAQGMM-VIZOYTHASA-N
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Description

ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE: is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of functional groups, including cyano, methylsulfanyl, and isothiazolyl, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isothiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyano and methylsulfanyl groups: These functional groups are introduced through nucleophilic substitution reactions.

    Hydrazone formation: The hydrazone moiety is formed by reacting the intermediate with hydrazine derivatives.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the cyano or methylsulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE involves interactions with specific molecular targets. The cyano and isothiazolyl groups can interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL CYANO((4-NITROPHENYL)HYDRAZONO)ACETATE
  • ETHYL CYANO((4-METHYL-3-NITROPHENYL)HYDRAZONO)ACETATE

Uniqueness

ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE is unique due to the presence of both cyano and methylsulfanyl groups on the isothiazole ring, combined with the difluorobutanoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C11H12F2N4O2S2

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl (3E)-3-[(4-cyano-3-methylsulfanyl-1,2-thiazol-5-yl)hydrazinylidene]-4,4-difluorobutanoate

InChI

InChI=1S/C11H12F2N4O2S2/c1-3-19-8(18)4-7(9(12)13)15-16-10-6(5-14)11(20-2)17-21-10/h9,16H,3-4H2,1-2H3/b15-7+

InChI Key

OIOAAMNZVAQGMM-VIZOYTHASA-N

Isomeric SMILES

CCOC(=O)C/C(=N\NC1=C(C(=NS1)SC)C#N)/C(F)F

Canonical SMILES

CCOC(=O)CC(=NNC1=C(C(=NS1)SC)C#N)C(F)F

Origin of Product

United States

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